molecular formula C13H9BrO2 B1518834 2-(4-Bromophenoxy)benzaldehyde CAS No. 364323-77-3

2-(4-Bromophenoxy)benzaldehyde

Cat. No.: B1518834
CAS No.: 364323-77-3
M. Wt: 277.11 g/mol
InChI Key: YRBZIYHJSQZONN-UHFFFAOYSA-N
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Description

2-(4-Bromophenoxy)benzaldehyde is an organic compound characterized by a benzene ring substituted with a bromine atom and a benzaldehyde group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

    Industrial Production Methods: In an industrial setting, the compound is typically produced using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.

    Types of Reactions:

      Common Reagents and Conditions:

      • Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

      • Reduction: Lithium aluminum hydride (LiAlH4) in ether.

      • Substitution: Strong nucleophiles such as sodium amide (NaNH2) in liquid ammonia.

      Major Products Formed:

      • Carboxylic Acid: 2-(4-Bromophenoxy)benzoic acid.

      • Alcohol: 2-(4-Bromophenoxy)benzyl alcohol.

      • Substituted Derivatives: Various substituted benzene derivatives depending on the nucleophile used.

      Scientific Research Applications

      2-(4-Bromophenoxy)benzaldehyde is utilized in several scientific research fields:

      • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

      • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

      • Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

      • Industry: It is employed in the development of new materials and chemical processes.

      Mechanism of Action

      The mechanism by which 2-(4-Bromophenoxy)benzaldehyde exerts its effects depends on its specific application. For instance, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate interaction. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.

      Comparison with Similar Compounds

      • 2-(4-Methoxybenzyl)benzaldehyde

      • 2-(4-Nitrobenzyl)benzaldehyde

      • 2-(4-Chlorobenzyl)benzaldehyde

      • 2-(4-Fluorobenzyl)benzaldehyde

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      Properties

      IUPAC Name

      2-(4-bromophenoxy)benzaldehyde
      Source PubChem
      URL https://pubchem.ncbi.nlm.nih.gov
      Description Data deposited in or computed by PubChem

      InChI

      InChI=1S/C13H9BrO2/c14-11-5-7-12(8-6-11)16-13-4-2-1-3-10(13)9-15/h1-9H
      Source PubChem
      URL https://pubchem.ncbi.nlm.nih.gov
      Description Data deposited in or computed by PubChem

      InChI Key

      YRBZIYHJSQZONN-UHFFFAOYSA-N
      Source PubChem
      URL https://pubchem.ncbi.nlm.nih.gov
      Description Data deposited in or computed by PubChem

      Canonical SMILES

      C1=CC=C(C(=C1)C=O)OC2=CC=C(C=C2)Br
      Source PubChem
      URL https://pubchem.ncbi.nlm.nih.gov
      Description Data deposited in or computed by PubChem

      Molecular Formula

      C13H9BrO2
      Source PubChem
      URL https://pubchem.ncbi.nlm.nih.gov
      Description Data deposited in or computed by PubChem

      Molecular Weight

      277.11 g/mol
      Source PubChem
      URL https://pubchem.ncbi.nlm.nih.gov
      Description Data deposited in or computed by PubChem

      Retrosynthesis Analysis

      AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

      One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

      Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

      Strategy Settings

      Precursor scoring Relevance Heuristic
      Min. plausibility 0.01
      Model Template_relevance
      Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
      Top-N result to add to graph 6

      Feasible Synthetic Routes

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